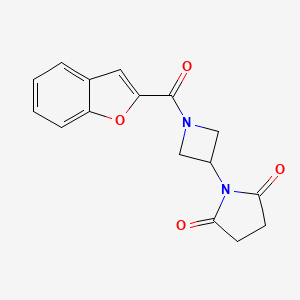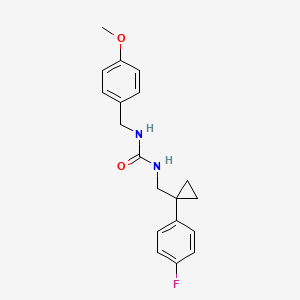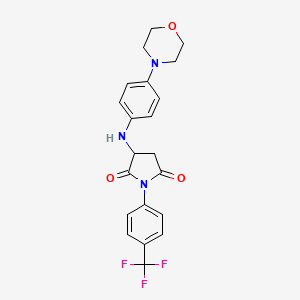![molecular formula C23H19N5O5 B2481632 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 941990-47-2](/img/structure/B2481632.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of molecules that have been explored for their potential in therapeutic applications, particularly in oncology. Research in this domain often focuses on the design, synthesis, and evaluation of compounds for their anticancer activity, leveraging the structural features of pyrimidine derivatives and other heterocyclic compounds. For instance, Al-Sanea et al. (2020) discussed the design and synthesis of certain acetamide derivatives with in vitro cytotoxic activity against various cancer cell lines, highlighting the ongoing interest in developing new anticancer agents through chemical synthesis (Al-Sanea, M. M., et al., 2020).
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. For example, compounds with structural similarities to the one of interest have been synthesized through a variety of chemical reactions, including condensation, cyclization, and palladium-catalyzed C-C coupling reactions. These synthetic strategies enable the introduction of diverse functional groups, essential for the biological activity of the compounds. Taylor and Patel (1992) detailed the synthesis of pyrazolo[3,4-d]pyrimidine analogues, demonstrating a principal synthetic step that proved to be a palladium-catalyzed C-C coupling, illustrating the complexity and creativity involved in synthetic organic chemistry (Taylor, E., & Patel, H., 1992).
Molecular Structure Analysis
The molecular structure of chemical compounds is crucial in determining their physical and chemical properties, including reactivity and biological activity. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT (Density Functional Theory) are commonly used for structural analysis. For instance, Huang et al. (2020) used DFT to compare the optimized geometric bond lengths and bond angles with X-ray diffraction values, providing insights into the electronic structure and reactivity of synthesized compounds (Huang, P., et al., 2020).
Chemical Reactions and Properties
Chemical reactions underlying the synthesis of heterocyclic compounds often involve nucleophilic substitution, electrophilic addition, and ring-closure mechanisms. The functional groups present in the compound, such as amides, ethers, and nitriles, influence its chemical reactivity. For example, Ghozlan et al. (2018) reported on the synthesis of novel pyrazolo[1,5-a]pyrido[3,2-e]pyrimidine derivatives, highlighting the versatility and reactivity of pyrazolo-pyrimidine systems in chemical synthesis (Ghozlan, S., et al., 2018).
Aplicaciones Científicas De Investigación
Anticancer Potential
- A study reported the synthesis of certain derivatives, including compounds related to the mentioned chemical, which exhibited anticancer activity. These compounds were tested on various cancer cell lines, with one compound showing significant cancer cell growth inhibition against eight different cancer cell lines (Al-Sanea et al., 2020).
Antimicrobial Properties
- Research has indicated the antimicrobial potential of derivatives related to the chemical . Several compounds were synthesized and tested for their efficacy against different microbial strains, including C. albicans and S. aureus (Soliman et al., 2009).
Enzyme Inhibitory Activity
- A study focused on the enzyme inhibitory potential of new sulfonamides containing benzodioxane and acetamide moieties. These compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase, suggesting potential therapeutic applications (Abbasi et al., 2019).
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2,4-dioxo-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O5/c29-20(26-16-3-4-18-19(12-16)33-11-10-32-18)14-27-17-2-1-7-25-21(17)22(30)28(23(27)31)13-15-5-8-24-9-6-15/h1-9,12H,10-11,13-14H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEPSDIEUMWAPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=NC=C5)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2481554.png)
![2-(1-benzylimidazol-2-yl)sulfanyl-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2481556.png)


![N-(4-Fluoro-2-methylphenyl)-N-[[2-(methoxymethyl)-4-methylpyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2481560.png)
![[2-oxo-2-(2-phenylanilino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2481561.png)
![4-{[2-(Isopropylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile](/img/structure/B2481562.png)

![2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2481567.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2481568.png)

![8-(5-Bromo-2-chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2481570.png)